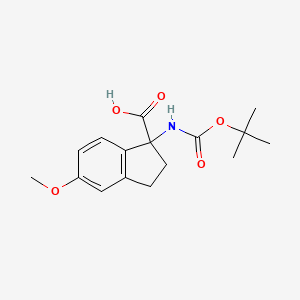
1-((Tert-butoxycarbonyl)amino)-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Tert-butoxycarbonyl)amino)-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tert-butoxycarbonyl)amino)-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butoxycarbonyl derivatives .
化学反応の分析
Types of Reactions: 1-((Tert-butoxycarbonyl)amino)-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Major Products:
- Oxidation of the methoxy group can yield aldehydes or carboxylic acids.
- Reduction of the carboxylic acid group forms alcohols.
- Boc deprotection results in the free amine .
科学的研究の応用
1-((Tert-butoxycarbonyl)amino)-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves the protection of the amino group by the Boc group, which can be selectively removed under acidic conditions. This allows for the controlled synthesis of peptides and other compounds by preventing unwanted reactions at the amino group . The Boc group is stable under basic conditions but can be cleaved by acids, leading to the formation of the free amine .
類似化合物との比較
N-tert-butoxycarbonyl-5-syn-tert-butoxycarbonyl-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with additional Boc protection.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness: 1-((Tert-butoxycarbonyl)amino)-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis and peptide chemistry. The presence of the methoxy group and the indene ring structure adds to its distinct chemical properties .
特性
分子式 |
C16H21NO5 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC名 |
5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-16(13(18)19)8-7-10-9-11(21-4)5-6-12(10)16/h5-6,9H,7-8H2,1-4H3,(H,17,20)(H,18,19) |
InChIキー |
XYFFCEVTNIDPDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


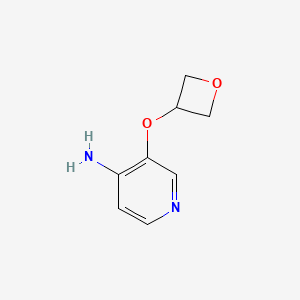
![2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide](/img/structure/B12500189.png)
![4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B12500193.png)
![2-Tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12500204.png)
![5-(3-chloro-4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500215.png)
![3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile](/img/structure/B12500236.png)
![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)
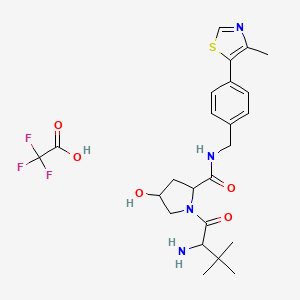
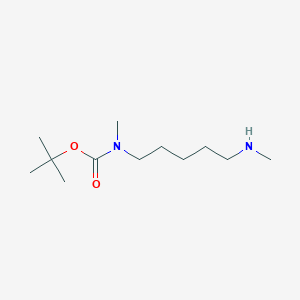
![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
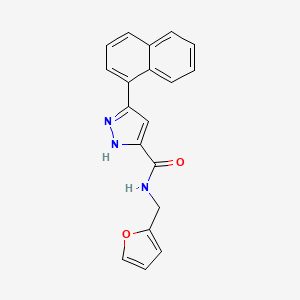
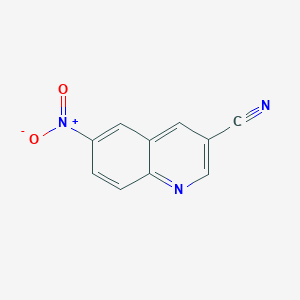
![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
